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Compound of Interest

Compound Name: 2-(4-propylphenyl)acetic Acid

Cat. No.: B1587618

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise
characterization of molecular structures is a cornerstone of innovation and quality control. 2-(4-
Propylphenyl)acetic acid (CAS No. 26114-12-5) is a valuable organic intermediate, sharing a
structural motif with several non-steroidal anti-inflammatory drugs (NSAIDs). Its utility in drug
development and organic synthesis necessitates an unambiguous confirmation of its chemical
identity and purity. This guide provides an in-depth analysis of the core spectroscopic
techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It
moves beyond a simple presentation of data, offering insights into the experimental rationale
and the interpretation of spectral features, thereby providing a self-validating framework for the
analytical chemist.

Molecular Structure Overview

2-(4-Propylphenyl)acetic acid is an aromatic carboxylic acid with the molecular formula
C11H1402 and a molecular weight of approximately 178.23 g/mol .[1][2][3] The structural
integrity of the molecule is confirmed by a suite of spectroscopic methods, each providing a
unique piece of the structural puzzle.
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To facilitate the discussion of the spectroscopic data, the protons and carbons in the molecule
are systematically labeled as shown below. This labeling will be used throughout the guide to
correlate spectral signals with specific atoms.

Caption: Labeled structure of 2-(4-propylphenyl)acetic acid.

Part 1: Proton Nuclear Magnetic Resonance (*H

NMR) Spectroscopy
Experimental Rationale

H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. The experiment relies on the principle that protons in different chemical
environments will resonate at different frequencies when placed in a strong magnetic field. For
this analysis, deuterated chloroform (CDCIs) is a standard solvent choice due to its excellent
solubilizing properties for moderately polar organic compounds and its single, easily identifiable
residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard, providing a
reference point at 0 ppm from which all other chemical shifts are measured.

Workflow for 'H NMR Analysis
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Sample Preparation

Dissolve ~5-10 mg of sample
in ~0.7 mL CDCls

;

Add internal standard (TMS)

:

Transfer to 5mm NMR tube

Data AcLuisition

Insert sample into
NMR spectrometer (e.g., 300 MHz)

:

Lock on deuterium signal
and shim magnetic field

:

Acquire Free Induction
Decay (FID)

Data Prgcessing

Fourier Transform (FT)

:

Phase correction

;

Calibrate spectrum
(TMS to 0.00 ppm)

:

Integrate peak areas

Click to download full resolution via product page

Caption: Standard workflow for acquiring a *H NMR spectrum.
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'H NMR Spectrum Analysis

The experimental *H NMR spectrum of 2-(4-propylphenyl)acetic acid in CDCIs displays a
series of distinct signals that are fully consistent with its structure.

o Aromatic Protons (Hz, Hs, Hs, He): The four protons on the benzene ring appear as a
multiplet in the range of & 7.13-7.24 ppm. The para-substitution pattern leads to an AA'BB'
spin system, which often presents as two apparent doublets or a more complex multiplet, as
observed here. The integration of this region corresponds to four protons.

e Benzylic Protons (H7): The two protons on the carbon adjacent to the aromatic ring (the
benzylic position) appear as a sharp singlet at  3.16 ppm. The singlet nature of this peak is
a key identifier; these protons have no adjacent proton neighbors, hence no spin-spin
coupling is observed. Its chemical shift is downfield from typical alkyl protons due to the
deshielding effect of the adjacent aromatic ring.

e Propyl Protons (Hs): The two protons of the CHz group attached directly to the benzene ring
appear as a triplet at & 2.58 ppm with a coupling constant (J) of 7.3 Hz. The triplet pattern
arises from coupling to the two neighboring Hio protons.

e Propyl Protons (H1o): The two protons of the central CHz group of the propyl chain are
observed as a multiplet (specifically, a sextet) in the range of & 1.58-1.70 ppm. This complex
splitting pattern is due to coupling with both the two He protons and the three Hi1 protons.

e Propyl Protons (H11): The three protons of the terminal methyl group appear as a triplet at 6
0.95 ppm with a J value of 7.4 Hz. This signal is the most upfield, consistent with a terminal,
saturated alkyl group, and the triplet pattern is due to coupling with the two adjacent Hio
protons.

o Carboxylic Acid Proton (Ha): The acidic proton of the carboxyl group is typically observed as
a broad singlet far downfield, often between 10-12 ppm. While not explicitly reported in the
cited source, its presence would be expected and its chemical shift can be concentration-
dependent.
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Chemical Coupling
Proton Label  Shift (3, Multiplicity Constant (J,  Integration Assignment
ppm) Hz)
H2/Hs/Hs/He 7.24-7.13 Multiplet (m) 4H Aromatic CH
Ar-CHz-
H7 3.16 Singlet (s) 2H
COOH
) Ar-CHaz-
Ho 2.58 Triplet (t) 7.3 2H
CH2CHs
] Ar-CHz-CHz-
Hio 1.70-1.58 Multiplet (m) 2H
CHs
) Ar-CH2CHz-
Hi1 0.95 Triplet (t) 7.4 3H
CHs
Not Reported )
Broad Singlet
Ha (Expected 1H -COOH
(brs)
>10)

Data sourced
from
ChemicalBoo
k.

Part 2: Carbon-13 Nuclear Magnetic Resonance (**C

NMR) Spectroscopy
Experimental Rationale

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the

13C isotope has a low natural abundance (~1.1%), spectra are typically acquired with proton

decoupling. This technique collapses all 3C-H coupling, resulting in a spectrum where each

unique carbon atom appears as a single, sharp line. The chemical shift of each carbon is highly

dependent on its electronic environment.

While experimental data for 2-(4-propylphenyl)acetic acid is not readily available, a highly

accurate prediction can be made based on data from analogous structures like 4-
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methylphenylacetic acid and general substituent effects.[4] Online prediction tools can further
refine these estimates.[5][6]

Predicted **C NMR Spectral Analysis

o Carboxyl Carbon (Cs): The carbon of the carboxylic acid group is expected to be the most
downfield signal, typically appearing in the range of 175-185 ppm for saturated aliphatic
acids.[7]

o Aromatic Carbons (C1-Cs): Aromatic carbons generally resonate between 120-150 ppm.[8]
Due to the para-substitution, the molecule has a plane of symmetry, resulting in four distinct
aromatic carbon signals.

(¢]

Ca (ipso-propyl): The carbon attached to the propyl group (Ca4) will be shifted downfield.

[¢]

C1 (ipso-acetic): The carbon bearing the acetic acid moiety (C1) will also be shifted relative
to benzene (128.5 ppm).

[¢]

Cs/Cs: These two equivalent carbons will appear as a single peak.

[e]

C2/Cs: These two equivalent carbons will also appear as a single peak, typically with a
larger intensity due to the presence of two carbons.

e Benzylic Carbon (C7): The benzylic CHz carbon is expected around 40-45 ppm.

e Propyl Carbons (Co, Ci0, C11): The carbons of the n-propyl group will appear in the aliphatic
region (10-40 ppm). Co, being attached to the aromatic ring, will be the most downfield of the
three, followed by Cio, and finally the terminal methyl carbon Ci1 will be the most upfield.
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Predicted Chemical Shift (9,

Carbon Label Assignment
ppm)
Cs ~178 COOH
Ca ~141 ipso-C (attached to propyl)
1 131 ipso-C (attached to
CH2COOH)
C2/Cs ~129 Aromatic CH
Cs/Cs ~128 Aromatic CH
C7 ~41 Ar-CH2-COOH
Co ~38 Ar-CH2-CH2CHs
Cio ~24 Ar-CH2-CHz2-CHs
Cu ~14 Ar-CH2CHz2-CHs

Predicted shifts are based on
data from similar compounds
and established substituent
effects.[4][7]

Part 3: Infrared (IR) Spectroscopy
Experimental Rationale

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at
characteristic frequencies, making IR spectroscopy an excellent tool for functional group
identification. A common method for solid samples is to disperse the compound in a potassium
bromide (KBr) pellet, which is transparent to IR radiation.

While an experimental spectrum for the target molecule is not available, the spectrum of its
isomer, 4-isopropylphenylacetic acid, from the NIST Chemistry WebBook provides an excellent
proxy, as the key functional group absorptions will be nearly identical.[9]
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IR Spectrum Analysis

The IR spectrum of a carboxylic acid is dominated by two very distinct features: the O-H stretch
and the C=0 stretch.

o O-H Stretch (Carboxylic Acid): A very broad, strong absorption is expected in the region of
2500-3300 cm™~1. This extensive broadening is a hallmark of the hydrogen-bonded dimers
that carboxylic acids typically form in the solid state.[9][10] This band will overlap with the C-
H stretching absorptions.

e C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm~1, while aliphatic
C-H stretches from the propyl and methylene groups appear just below 3000 cm~1.[11]
These sharp peaks are often seen superimposed on the broad O-H band.

e C=0 Stretch (Carbonyl): A very strong, sharp absorption is expected around 1700-1725 cm~1
for a hydrogen-bonded carboxylic acid.[12] This is one of the most intense and reliable peaks
in the IR spectrum.

e C=C Stretches (Aromatic): Medium to weak absorptions in the 1600-1450 cm~! region are
characteristic of the carbon-carbon stretching vibrations within the benzene ring.[8]

e C-O Stretch: A moderate absorption corresponding to the C-O single bond stretch is
expected in the 1210-1320 cm~1 region.
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Wavenumber (cm~1)  Intensity Vibration Type Functional Group

Carboxylic Acid
3300 - 2500 Strong, Very Broad O-H Stretch

(Dimer)
3100 - 3000 Medium, Sharp C-H Stretch Aromatic
) Aliphatic (Propyl,
3000 - 2850 Medium, Sharp C-H Stretch
Methylene)
Carboxylic Acid
1725 - 1700 Strong, Sharp C=0 Stretch )
(Dimer)
1600 - 1450 Medium to Weak C=C Stretch Aromatic Ring
1320 - 1210 Medium C-O Stretch Carboxylic Acid

Expected absorption
ranges are based on
standard IR
correlation tables and
data for analogous
compounds.[9][11][13]

Part 4: Mass Spectrometry (MS)
Experimental Rationale

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. In Electron lonization (EI) mass spectrometry, high-energy
electrons bombard the sample, causing it to ionize and fragment in a reproducible manner. The
resulting mass spectrum shows the molecular ion (M+*"), which corresponds to the molecular
weight of the compound, and various fragment ions. The fragmentation pattern serves as a
molecular fingerprint.

Mass Spectrum Analysis

For 2-(4-propylphenyl)acetic acid (MW = 178.23), the mass spectrum would be expected to
show the following key features, based on the known fragmentation patterns of phenylacetic
acids and related structures.[14][15]
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e Molecular lon (M+"): A peak at m/z = 178 corresponding to the intact ionized molecule. The
intensity of this peak may vary.

» Loss of Carboxyl Group: A significant fragmentation pathway for carboxylic acids is the loss
of the -COOH group (45 Da), which would lead to a fragment ion at m/z = 133. This
corresponds to the 4-propylbenzyl cation.

e Benzylic Cleavage (Tropylium lon): The most characteristic fragmentation for alkylboenzenes
and related structures is cleavage at the benzylic position to form the highly stable tropylium
ion. For 2-(4-propylphenyl)acetic acid, this involves the loss of the -CH2COOH radical (59
Da), resulting in a fragment at m/z = 119. This is often a very prominent peak.

o McLafferty Rearrangement: While less common for the acid itself, this rearrangement is a
possibility. A more dominant fragmentation pathway, however, is the cleavage that leads to
the formation of the tropylium ion structure. The base peak in the spectrum of many
phenylacetic acid derivatives is often at m/z = 91, corresponding to the C7H7* tropylium ion,
formed by subsequent fragmentation of larger ions.

Primary Fragmentation Pathways

Click to download full resolution via product page

Caption: Key fragmentation pathways for 2-(4-propylphenyl)acetic acid in EI-MS.
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Proposed Fragment

m/z Value Neutral Loss
Structure

178 [C11H1402]* - (Molecular Ion)

133 [CH3CH2CH2-CesHa-CH2]* *COOH (45 Da)

119 [CH3CH2CH2-C7He]* «CH2COOH (59 Da)

CeHsO2 (from M) or CsHs (from

91 C7H7]* (Tropylium ion
[C7H7]* (Tropy ) iz 133)

Fragmentation patterns are
predicted based on
established principles of mass

spectrometry.[14]

Conclusion

The combination of *H NMR, 3C NMR, IR spectroscopy, and Mass Spectrometry provides a
comprehensive and definitive characterization of 2-(4-propylphenyl)acetic acid. *H NMR
confirms the specific arrangement and connectivity of the propyl, phenyl, and acetic acid
moieties. IR spectroscopy validates the presence of the key carboxylic acid functional group.
Mass spectrometry confirms the molecular weight and reveals a fragmentation pattern
consistent with the proposed structure, notably the formation of stable benzylic/tropylium-type
cations. Together, these techniques form a robust analytical package that ensures the structural
identity and integrity of the molecule, a critical requirement for its application in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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